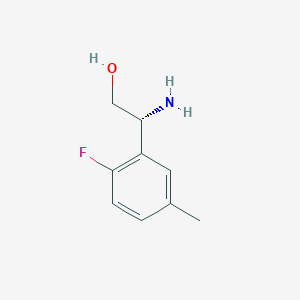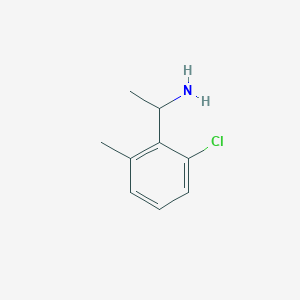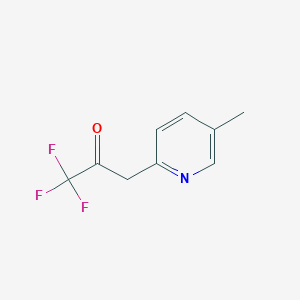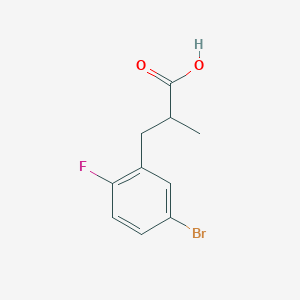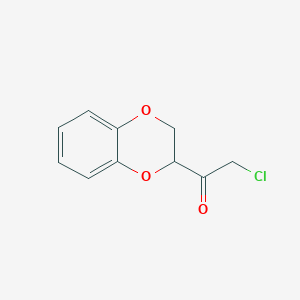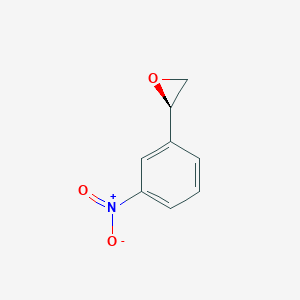
(2S)-2-(3-nitrophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-nitrophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-nitrophenyl)oxirane typically involves the epoxidation of (2S)-2-(3-nitrophenyl)ethene. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(3-nitrophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Aminophenyl oxirane: Formed from the reduction of the nitro group.
Substituted oxiranes: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2S)-2-(3-nitrophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(4-nitrophenyl)oxirane: Similar structure but with the nitro group at the para position.
(2S)-2-(2-nitrophenyl)oxirane: Similar structure but with the nitro group at the ortho position.
(2S)-2-(3-chlorophenyl)oxirane: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
(2S)-2-(3-nitrophenyl)oxirane is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct chemical properties make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(2S)-2-(3-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
Clave InChI |
VVZFDVJTIOLMKC-MRVPVSSYSA-N |
SMILES isomérico |
C1[C@@H](O1)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


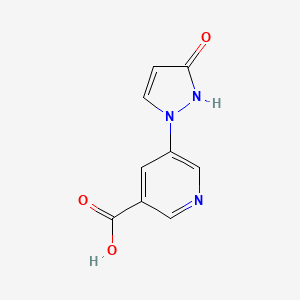
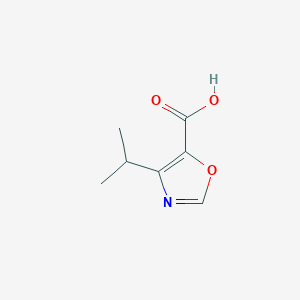
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)




